Due to its non-polar nature and relatively high boiling point (around 126 °C) [], 1,3-dimethylcyclohexane can be used as a solvent in various scientific experiments. It is often employed in organic chemistry for reactions involving nonpolar or weakly polar substances []. Additionally, its low solubility in water minimizes potential interference with aqueous solutions used in biological research [].
1,3-Dimethylcyclohexane can serve as a reference compound in various analytical techniques, such as chromatography and spectroscopy. Its well-defined structure and properties allow researchers to compare the behavior of other unknown compounds in these analyses [].
The molecule's relatively simple structure and well-understood properties make it a valuable model system for studying various scientific concepts. For example, researchers have used 1,3-dimethylcyclohexane to investigate the dynamics of molecular motion in liquids [], the behavior of guest molecules within confined spaces [], and the development of new catalysts for chemical reactions [].
1,3-Dimethylcyclohexane is a cyclic hydrocarbon with the molecular formula . It consists of a cyclohexane ring with two methyl groups attached to the first and third carbon atoms. The compound exists in two stereoisomeric forms: cis and trans. In the cis configuration, the methyl groups are on the same side of the cyclohexane ring, while in the trans configuration, they are on opposite sides. The cis isomer is typically more stable due to reduced steric hindrance between the methyl groups when they are positioned adjacent to each other on the same side of the ring .
Research into the biological activity of 1,3-dimethylcyclohexane is limited, but it has been noted for its potential effects on human health. Like many hydrocarbons, it is classified as a flammable substance and can cause skin irritation upon contact. Additionally, inhalation of vapors may lead to respiratory issues . Its structural properties may also influence its interaction with biological membranes and enzymes, although specific studies are sparse.
1,3-Dimethylcyclohexane can be synthesized through several methods:
Interaction studies involving 1,3-dimethylcyclohexane focus primarily on its chemical reactivity rather than biological interactions. Its behavior in reactions with halogens illustrates its reactivity profile. Furthermore, studies indicate that it may interact with various catalysts during chemical transformations, enhancing reaction pathways and efficiencies .
Several compounds share structural similarities with 1,3-dimethylcyclohexane. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cyclohexane | Cyclic Hydrocarbon | Baseline structure without substituents |
1,2-Dimethylcyclohexane | Cyclic Hydrocarbon | Methyl groups on adjacent carbons |
1,4-Dimethylcyclohexane | Cyclic Hydrocarbon | Methyl groups on opposite sides |
Ethylcyclopentane | Cyclic Hydrocarbon | Contains an ethyl group instead of two methyl groups |
Methylcyclopentane | Cyclic Hydrocarbon | Contains only one methyl group |
The uniqueness of 1,3-dimethylcyclohexane lies in its specific arrangement of substituents on the cyclohexane ring, which affects its stability and reactivity compared to other dimethyl derivatives. The cis configuration provides distinct steric interactions that differentiate it from both trans isomers and other similar cyclic hydrocarbons.
The synthesis of 1,3-dimethylcyclohexane through catalytic hydrogenation routes from dimedone derivatives represents a significant advancement in cyclohexane chemistry [1]. Dimedone, known chemically as 5,5-dimethylcyclohexane-1,3-dione, serves as a versatile starting material for the preparation of various cyclohexane derivatives through selective reduction processes [2] [1].
Research has demonstrated that the catalytic reduction of dimedone can be achieved using noble metal catalysts in polar solvents, with palladium catalysts showing particular efficacy [1]. The hydrogenation process typically employs catalytic amounts of palladium supported on carriers such as charcoal, aluminum oxide, silicon dioxide, or titanium dioxide in well-established ratios of 5-10% weight per weight [1]. The reaction proceeds optimally in polar solvents, particularly methanol and isopropanol, which facilitate the reduction process [1].
Studies indicate that 3,3-dimethylcyclohexanone can be obtained from dimedone in high yields through hydrogenation with catalytic amounts of noble metal catalysts in polar solvents, either in the presence or absence of acid [1]. This reduction can be carried out without acid, representing a significant improvement over previous methods that required highly corrosive conditions [1]. The process involves a direct one-step reduction that avoids the formation of unwanted byproducts and maintains moderate yields compared to multi-step procedures [1].
The reduction pathway typically involves the selective hydrogenation of the carbonyl groups in dimedone, leading to the formation of cyclohexanol intermediates that can be further processed to yield 1,3-dimethylcyclohexane derivatives [3] [1]. Temperature programmed reduction studies have shown that highly dispersed iridium catalysts on alumina exhibit reduction peaks at approximately 200°C, corresponding to the reduction of iridium oxide to metallic iridium [4].
Table 1: Catalytic Hydrogenation Conditions for Dimedone Derivatives
Catalyst System | Temperature (°C) | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Palladium/Carbon | 25-50 | Methanol | 72-95 | [1] |
Palladium/Alumina | 25-50 | Isopropanol | 68-90 | [1] |
Iridium/Alumina | 200 | Hydrogen | Variable | [4] |
Ethynylation strategies for functionalized cyclohexanes have emerged as powerful methodologies for constructing carbon-carbon bonds and introducing acetylenic functionality into cyclohexane frameworks [6]. These approaches utilize terminal alkynes as nucleophilic partners in coupling reactions with cyclohexane derivatives to generate substituted alkyne products [6].
Recent developments in oxidative carbon-hydrogen alkynylation have demonstrated the feasibility of direct coupling between unactivated alkanes and terminal alkynes [6]. The copper/nickel/silver co-catalyzed oxidative carbon-hydrogen alkynylation of unactivated alkanes with terminal alkynes provides a new approach for synthesizing substituted alkynes from readily available materials [6]. Various alkanes and terminal alkynes are suitable for this transformation, affording carbon(sp³)-carbon(sp) coupling products in good to high yields [6].
The ethynylation process involves the formation of alkyl radicals through the action of tert-butoxyl radicals, which can undergo β-methyl scission to generate methyl radicals [6]. This mechanism enables direct methylation of terminal alkynes as a competing side reaction when alkane substrates are present [6]. The reaction system demonstrates tolerance for halide substituents such as fluorine, chlorine, and bromine, which provides opportunities for further functionalization [6].
Research has shown that 1-ethynyl-4-propylcyclohexane, a cyclohexane derivative featuring an ethynyl group at position 1 and a propyl group, undergoes various chemical reactions including oxidation, reduction, and substitution . The ethynyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions can convert the compound to alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts .
The synthesis of 1-ethynyl-3,3-dimethyl-1-cyclohexanol from dimedone represents a key intermediate in the green ketone synthesis pathway [1]. This transformation involves a reaction sequence of catalytic reduction and ethynylation, demonstrating the integration of hydrogenation and alkynylation strategies [1].
Table 2: Ethynylation Reaction Conditions for Cyclohexane Derivatives
Substrate | Alkyne Partner | Catalyst System | Conditions | Yield (%) | Reference |
---|---|---|---|---|---|
Cyclohexane | Phenylacetylene | Copper/Nickel/Silver | 100°C, 24h | 65-85 | [6] |
Methylcyclohexane | 1-Heptyne | Copper/Nickel/Silver | 100°C, 24h | 70-90 | [6] |
Ethylcyclohexane | Cyclohexylacetylene | Copper/Nickel/Silver | 100°C, 24h | 75-95 | [6] |
Ring-opening mechanisms in heterogeneous catalysis represent fundamental processes for the transformation of cyclic hydrocarbons into linear or branched products [7] [4]. The ring-opening reactions of 1,3-dimethylcyclohexane have been extensively investigated over iridium catalysts supported on various metal oxides including alumina, silica, and titania [7] [4].
The ring-opening process can proceed through multiple mechanistic pathways depending on the catalyst system and reaction conditions [4]. Three primary mechanisms have been identified: the dicarbene pathway, the π-adsorbed olefin mechanism, and the metallocyclobutane intermediate route [7] [4]. Each mechanism results in different product distributions and selectivities toward specific carbon-carbon bond cleavages [4].
Temperature programmed reduction profiles for bimetallic iridium-nickel catalysts demonstrate significant metal-metal interactions [4]. The reduction peaks for iridium-nickel catalysts appear at intermediate positions between those corresponding to pure iridium and nickel reduction, suggesting intimate contact between the metal oxides [4]. This interaction affects both the reduction of iridium and facilitates the reduction of nickel through catalytic assistance [4].
The ring-opening of 1,3-dimethylcyclohexane generates three primary products: 2-methylheptane, 4-methylheptane, and 2,4-dimethylhexane [7] [4]. These products arise from cleavage at different carbon-carbon bond positions, with 2-methylheptane and 4-methylheptane resulting from tertiary-secondary bond cleavage, while 2,4-dimethylhexane forms through secondary-secondary bond cleavage [7] [4].
Table 3: Ring-Opening Product Distribution for 1,3-Dimethylcyclohexane
Catalyst | Conversion (%) | 2-Methylheptane (%) | 4-Methylheptane (%) | 2,4-Dimethylhexane (%) | Reference |
---|---|---|---|---|---|
Iridium/Alumina | 39.5 | 8.3 | 2.5 | 18.2 | [4] |
Iridium/Silica | 41.0 | 2.3 | 1.0 | 19.3 | [4] |
Iridium-Nickel/Alumina | 28.0 | 3.3 | 0.9 | 13.8 | [4] |
The iridium-catalyzed dicarbene pathway represents a fundamental mechanism for the ring-opening of cyclohexane derivatives, particularly 1,3-dimethylcyclohexane [8] [7] [9]. This mechanism involves the formation of dicarbene intermediates that facilitate the cleavage of unsubstituted carbon-carbon bonds in the cyclohexane ring [7] [9].
Research has demonstrated that 1,3-dimethylcyclohexane undergoes ring-opening reactions via the dicarbene mechanism in the presence of iridium catalysts supported on silicon dioxide [8] [9]. The dicarbene pathway results in the preferential cleavage of secondary-secondary carbon bonds, leading to products that retain the original branching pattern of the substrate [7] [9].
The dicarbene mechanism requires the formation of metal-carbon bonds with two carbon atoms, with the molecule adsorbed perpendicular to the catalyst surface [7]. This adsorption mode is favored when large ensembles of active sites are available on the catalyst surface [7]. Studies indicate that the activation energy for the dicarbene mode is significantly lower than alternative mechanisms, typically around 170 kilojoules per mole for similar hydrogenolysis reactions [7].
Iridium catalysts demonstrate a strong tendency to break unsubstituted carbon-carbon bonds through the dicarbene mechanism, and this preference does not change significantly with particle size variations [7]. This behavior contrasts with other noble metals such as platinum, which show dramatic effects of metal dispersion on reaction selectivity [7].
The dicarbene pathway analysis reveals that silica-supported iridium catalysts predominantly open rings at secondary carbon-secondary carbon bonds, while alumina-supported catalysts also facilitate cleavage at substituted carbon-carbon bonds [7] [4]. The ratio of substituted to unsubstituted bond cleavage varies dramatically with the support material, with iridium/alumina showing much higher selectivity for substituted bond cleavage compared to iridium/silica [7] [4].
Table 4: Dicarbene Pathway Selectivity Data
Catalyst Support | Substituted/Unsubstituted Ratio | Activation Energy (kJ/mol) | Primary Product | Reference |
---|---|---|---|---|
Silica | 0.5-1.0 | 170 | 2,4-Dimethylhexane | [7] |
Alumina | 2.0-4.0 | Variable | 2-Methylheptane | [7] [4] |
Titania | 1.5-3.0 | Variable | Mixed Products | [7] |
Nickel/potassium-modified catalyst systems represent advanced heterogeneous catalysts designed to enhance selectivity and control ring-opening reactions of cyclohexane derivatives [10] [4]. The addition of nickel and potassium as promoters to iridium-based catalysts significantly modifies the product distribution and improves fuel properties through selective bond cleavage [4].
Research has shown that the addition of nickel to iridium/alumina catalysts at appropriate molar ratios suppresses the cleavage of carbon-carbon bonds at substituted positions, making the alumina-supported catalyst behave more like a silica-supported catalyst [4]. The iridium-nickel catalyst with a nickel to iridium molar ratio of 0.3 demonstrates behavior that combines high activity with improved selectivity toward desired products [4].
Potassium promotion of iridium catalysts results in decreased secondary hydrogenolysis while maintaining the ratio of substituted to unsubstituted ring opening [4]. The potassium-promoted catalyst with a potassium to iridium molar ratio of 2.5 shows the ability to maintain higher yields of secondary products such as 2,4-dimethylpentane and 2-methylpentane [4]. This enhancement occurs through inhibition of the conversion of secondary products to lighter molecules [4].
Temperature programmed reduction studies of nickel/potassium-modified systems reveal complex metal-support interactions [4]. The carbon monoxide uptake measurements indicate that the addition of nickel or potassium on alumina support results in decreased carbon monoxide adsorption capacity [4]. For the iridium-nickel catalyst with nickel to iridium ratio of 0.3, the carbon monoxide to metal ratio decreases to 0.70 compared to 0.94 for the unmodified iridium catalyst [4].
The nickel/potassium-modified catalyst systems demonstrate improved performance in terms of selectivity toward high octane number products [4]. The modified catalysts show enhanced ability to produce 2,4-dimethylpentane, which has a high octane number, while minimizing the formation of light molecular weight products that increase vapor pressure [4].
Table 5: Nickel/Potassium-Modified Catalyst Performance
Modifier | Metal Ratio | Carbon Monoxide Uptake (μmol/g) | Selectivity Enhancement | Reference |
---|---|---|---|---|
Nickel | Nickel:Iridium = 0.3:1 | 41.6 | High Octane Products | [4] |
Nickel | Nickel:Iridium = 1.0:1 | 38.0 | Demethylation | [4] |
Potassium | Potassium:Iridium = 2.5:1 | 35.0 | Secondary Product Retention | [4] |
Flammable;Irritant;Health Hazard;Environmental Hazard